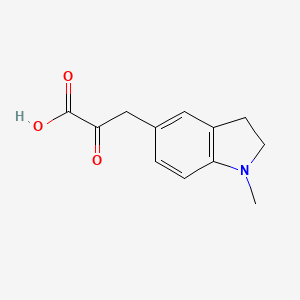

3-(1-Methylindolin-5-yl)-2-oxopropanoic acid

Beschreibung

3-(1-Methylindolin-5-yl)-2-oxopropanoic acid is a heterocyclic compound featuring a 2-oxopropanoic acid (pyruvic acid) backbone substituted with a 1-methylindolin-5-yl group. This structure combines the reactivity of the α-keto acid moiety with the aromatic and steric properties of the methylindoline ring. The α-keto group enables participation in enzymatic reactions, such as transamination or decarboxylation, while the indoline substituent may influence binding affinity in biological systems.

Eigenschaften

Molekularformel |

C12H13NO3 |

|---|---|

Molekulargewicht |

219.24 g/mol |

IUPAC-Name |

3-(1-methyl-2,3-dihydroindol-5-yl)-2-oxopropanoic acid |

InChI |

InChI=1S/C12H13NO3/c1-13-5-4-9-6-8(2-3-10(9)13)7-11(14)12(15)16/h2-3,6H,4-5,7H2,1H3,(H,15,16) |

InChI-Schlüssel |

NDWAATQKKATHIJ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC2=C1C=CC(=C2)CC(=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylindolin-5-yl)-2-oxopropanoic acid typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of indoline as a starting material, which undergoes a series of reactions including alkylation, oxidation, and condensation to form the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(1-Methylindolin-5-yl)-2-oxopropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Methylindolin-5-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted indole compounds .

Wissenschaftliche Forschungsanwendungen

3-(1-Methylindolin-5-yl)-2-oxopropanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of 3-(1-Methylindolin-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Vergleich Mit ähnlichen Verbindungen

Below is a detailed analysis of structurally related 2-oxopropanoic acid derivatives, focusing on substituent effects, molecular properties, and biological relevance.

Structural and Functional Comparison Table

Key Findings and Analysis

Enzymatic Reactivity

- Radical SAM Enzyme Interactions: The methylindolinyl group in 3-(1-Methylindolin-5-yl)-2-oxopropanoic acid may sterically hinder hydrogen abstraction compared to indol-3-yl analogs like 3-(indol-3-yl)-2-oxopropanoic acid. This could redirect catalytic outcomes, as seen in MIPA, where methyl substitution diversifies reaction products . 3-[(4R)-2-Iminoimidazolidin-4-yl]-2-oxopropanoic acid participates in enduracididine biosynthesis, leveraging its imine group for chelation and stabilization of transition metals in enzyme active sites .

Physicochemical Properties

- The benzodioxol group in 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid introduces aromaticity and lipophilicity, favoring membrane penetration in drug candidates .

Biologische Aktivität

3-(1-Methylindolin-5-yl)-2-oxopropanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features an indole-like moiety, which is often associated with various biological activities, including antitumor and neuroprotective effects.

Antitumor Activity

Recent studies have indicated that 3-(1-Methylindolin-5-yl)-2-oxopropanoic acid exhibits significant antitumor properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for limiting tumor growth.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in certain cancer cell lines, thereby inhibiting their ability to replicate.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Apoptosis induction |

| MCF-7 | 12.5 | Cell cycle arrest |

| A549 | 20.3 | Inhibition of proliferation |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Cholinesterase Inhibition : It shows promising inhibition of acetylcholinesterase (AChE), which is beneficial in enhancing cholinergic neurotransmission.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells.

Table 2: Neuroprotective Activity Data

| Assay Type | Result | Reference |

|---|---|---|

| AChE Inhibition | IC50 = 18.4 µM | |

| DPPH Scavenging | 65% at 100 µM | |

| Neurotoxicity (in vivo) | No significant toxicity observed at doses up to 50 mg/kg |

Study on Antitumor Effects

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of the compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant effects noted at concentrations as low as 10 µM.

Neuroprotective Study

A study conducted on a mouse model of Alzheimer's disease showed that administration of 3-(1-Methylindolin-5-yl)-2-oxopropanoic acid led to improved cognitive function and reduced amyloid plaque formation. This suggests potential therapeutic applications in neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.